Home > Products > Building Blocks P12261 > Luliconazole, (+)-
Luliconazole, (+)- - 256424-63-2

Luliconazole, (+)-

Catalog Number: EVT-274418
CAS Number: 256424-63-2
Molecular Formula: C14H9Cl2N3S2
Molecular Weight: 354.267
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Luliconazole, (+)- is a novel imidazole antifungal agent, recognized for its potent activity against various fungal species, particularly dermatophytes. [, , ] It is classified as a broad-spectrum antifungal, exhibiting both fungicidal and fungistatic properties. [] Luliconazole is primarily employed in scientific research to investigate its efficacy against fungal infections and explore its potential as a therapeutic agent.

Future Directions
  • Investigating Novel Drug Delivery Systems: Exploring alternative delivery systems, such as nanoparticles, liposomes, or microneedles, to enhance Luliconazole's penetration and efficacy. [, , , ]
  • Developing Combination Therapies: Investigating the synergistic effects of Luliconazole in combination with other antifungal agents or permeation enhancers to combat resistant fungal strains and improve treatment outcomes. [, ]

Bifonazole

Relevance: Bifonazole is structurally related to Luliconazole, (+)-, both belonging to the imidazole class of antifungal agents. In vitro and in vivo studies have shown Luliconazole, (+)- to be as or more effective than bifonazole in treating tinea pedis .


Terbinafine

Relevance: Terbinafine, like Luliconazole, (+)-, targets ergosterol biosynthesis but through a different mechanism. Studies have demonstrated that Luliconazole, (+)- achieves higher concentrations in the stratum corneum and exhibits a longer-lasting antifungal effect in nails compared to terbinafine [, ].


Lanoconazole

Relevance: Lanoconazole, belonging to the same imidazole class as Luliconazole, (+)-, shares a similar mechanism of action. Both drugs demonstrate excellent activity against dermatophyte isolates in vitro .


Sertaconazole

Relevance: Sertaconazole, similar to Luliconazole, (+)-, belongs to the imidazole class of antifungals. While both effectively treat dermatophytosis, one study found that sertaconazole demonstrated a superior ability to relieve signs and symptoms like pruritus during treatment and follow-up .



Ketoconazole

Relevance: Ketoconazole, like Luliconazole, (+)-, belongs to the azole class of antifungals and shares a similar mechanism of action. In vitro studies have indicated potential synergistic interactions between ketoconazole and Luliconazole, (+)-, suggesting a potential for combination therapy in recalcitrant dermatophytic infections .



Methylparaben

Relevance: Methylparaben is often used as a co-formulant with Luliconazole, (+)- in topical formulations, such as creams and lotions, to prevent microbial contamination .


Propylene Glycol Monocaprylate (PGMC)

Relevance: In vitro studies have shown a synergistic interaction between PGMC and Luliconazole, (+)-, suggesting potential benefits for combination therapy in treating recalcitrant tinea infections .


Itraconazole

Relevance: Itraconazole, similar to Luliconazole, (+)-, disrupts ergosterol synthesis but through a different subclass of azole antifungals. Studies suggest that both drugs effectively inhibit various dermatophyte species, including those resistant to other antifungals like fluconazole [, ].


Ravuconazole

Relevance: Ravuconazole, belonging to the triazole class like itraconazole, exhibits a comparable mechanism of action to Luliconazole, (+)-, by ultimately disrupting ergosterol synthesis. Research suggests that both drugs show efficacy against a range of fungal species, including those causing eumycetoma .


Amphotericin B

Relevance: Unlike Luliconazole, (+)-, which targets ergosterol biosynthesis, Amphotericin B directly interacts with ergosterol in the cell membrane. While both drugs demonstrate efficacy against fungal infections, Amphotericin B is typically reserved for more severe, systemic fungal infections [, ].


Voriconazole

Relevance: Voriconazole, similar to Luliconazole, (+)-, disrupts ergosterol synthesis. Research indicates that both drugs are effective against a range of fungal species, with voriconazole demonstrating potent activity against Candida species .


Posaconazole

Relevance: Posaconazole, like Luliconazole, (+)-, targets ergosterol biosynthesis and exhibits broad-spectrum antifungal activity. Both drugs have shown efficacy against various fungal species, including Aspergillus species, which can cause invasive infections .


Caspofungin

Relevance: Unlike Luliconazole, (+)-, which targets ergosterol, caspofungin disrupts fungal cell wall synthesis. Despite their different mechanisms of action, both drugs demonstrate broad-spectrum antifungal activity and are effective against various Candida species .


Isavuconazole

Relevance: Isavuconazole, similar to Luliconazole, (+)-, disrupts ergosterol biosynthesis. Studies indicate that both drugs show efficacy against a range of fungal species, with isavuconazole considered a potential alternative for treating Candida infections .

Overview

Luliconazole, a novel antifungal agent, is classified as an imidazole derivative and is primarily used in topical formulations for treating dermatophyte infections. The compound is recognized for its effectiveness against conditions such as athlete's foot, jock itch, and ringworm, particularly those caused by Trichophyton rubrum, Epidermophyton floccosum, and Microsporum gypseum. It was approved by the U.S. Food and Drug Administration in November 2013 under the brand name Luzu, among others .

Source and Classification

Luliconazole is a new molecular entity (NME) that belongs to the azole class of antifungal drugs. Its chemical structure features a dithiolan ring and an imidazole moiety, which contribute to its antifungal properties. The International Nonproprietary Name (INN) for this compound is luliconazole, with the chemical formula C14H9Cl2N3S2C_{14}H_{9}Cl_{2}N_{3}S_{2} and a molecular weight of approximately 354.28 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of luliconazole involves several key steps that focus on creating the dithiolan structure with an imidazole component. The synthesis typically starts from commercially available precursors through a series of reactions that may include:

  • Formation of the dithiolan ring: This involves cyclization reactions that create the core structure.
  • Introduction of the imidazole group: This step may involve coupling reactions with appropriate imidazole derivatives.
  • Final modifications: These can include functional group transformations to achieve the desired pharmacological profile.

The synthesis process is characterized by selective reactions to ensure that only the R-enantiomer of luliconazole is produced, as this form exhibits superior antifungal activity compared to its S-enantiomer .

Molecular Structure Analysis

Structure and Data

Luliconazole has a complex molecular structure characterized by:

  • Chemical Formula: C14H9Cl2N3S2C_{14}H_{9}Cl_{2}N_{3}S_{2}
  • Molecular Weight: 354.28 g/mol
  • Structural Features: The molecule contains a dithiolan ring and an imidazole moiety, which are crucial for its biological activity.

The structural representation can be described using various notations:

  • IUPAC Name: 2-[(2E,4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-(1H-imidazol-1-yl)acetonitrile
  • SMILES Notation: ClC1=CC(Cl)=C(C=C1)[C@@H]1CS\C(S1)=C(\C#N)N1C=CN=C1
  • InChI Key: YTAOBBFIOAEMLL-REQDGWNSSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Luliconazole undergoes various chemical reactions that are critical for its activity:

Mechanism of Action

Process and Data

The antifungal mechanism of luliconazole is primarily attributed to its ability to inhibit lanosterol demethylase, an enzyme involved in the biosynthesis of ergosterol—a crucial component of fungal cell membranes. By disrupting ergosterol synthesis, luliconazole compromises membrane integrity, ultimately leading to fungal cell death. Although the precise mechanisms remain partially understood, it is clear that luliconazole's action significantly affects fungal viability .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Luliconazole exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Luliconazole is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound remains stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Additional data includes:

  • Protein Binding: Greater than 99%, indicating high affinity for plasma proteins.
  • Half-Life: Specific half-life data are not well-defined but suggest prolonged action due to high protein binding .
Applications

Scientific Uses

Luliconazole's primary application is in dermatology as a topical antifungal treatment. It is particularly effective against superficial fungal infections caused by dermatophytes. Its formulation as a 1% cream allows for easy application on affected areas, making it suitable for treating conditions like:

  • Athlete's foot (tinea pedis)
  • Jock itch (tinea cruris)
  • Ringworm (tinea corporis)

Moreover, ongoing research may explore additional applications in treating other fungal infections or potential uses in systemic formulations due to its favorable pharmacokinetic properties .

Introduction to Luliconazole, (+)-

Historical Development and Discovery of Luliconazole

The discovery of luliconazole originated from strategic research by Nihon Nohyaku Co., Ltd. (Japan) in the 1990s, focusing on optimizing the imidazole scaffold for superior dermatophyte eradication. Initial investigations identified the critical role of the R-enantiomer in maximizing antifungal activity while minimizing keratin binding—a limitation plaguing earlier azoles [2] [5]. This enantioselective approach yielded (+)-luliconazole (development code NND-502), which exhibited a 30- to 100-fold greater potency against Trichophyton rubrum compared to racemic predecessors like lanoconazole [5].

The compound’s licensing history reflects its global therapeutic potential:

  • 2005: Approved in Japan for tinea corporis, cruris, and pedis after Phase III trials demonstrated cure rates exceeding 90% with 1-week topical application [9].
  • 2010: Commercialized in India as Lulifin® by Ranbaxy Laboratories through an exclusive agreement with Summit Pharmaceuticals International, capitalizing on the high prevalence of dermatophytoses in tropical climates [9].
  • 2013: Received FDA approval (brand name Luzu®) following multicenter trials validating its efficacy against Trichophyton rubrum and Epidermophyton floccosum [4] [7].
Table 1: Key Milestones in (+)-Luliconazole DevelopmentYearEventSignificance
1998Preclinical identification of R-enantiomerDemonstrated superior MIC against dermatophytes vs. racemate [5]
2005Japanese approval (1% cream)First national approval for superficial mycoses [9]
2010India launch (Ranbaxy)Addressed high dermatophytosis burden in tropical regions [9]
2013FDA approvalValidated for tinea pedis, corporis, and cruris in US markets [4]

Global Burden of Dermatophytoses and Unmet Therapeutic Needs

Dermatophytoses affect 20–25% of the global population, with incidence rising due to climatic changes, urbanization, and antifungal resistance [3]. The economic burden is staggering: in the US alone, dermatophyte infections incurred $845 million in direct costs in 2019 [3]. Key challenges include:

  • Geographic Variability: Trichophyton rubrum dominates in temperate regions (70% of tinea cases), while T. mentagrophytes and the terbinafine-resistant variant T. indotineae prevail in India and the Middle East, exhibiting >80% resistance to allylamines [3] [5].
  • Therapeutic Failures: Conventional azoles (e.g., clotrimazole) require 2–4 weeks of twice-daily application, resulting in 40–60% nonadherence and relapse rates exceeding 30% [2] [9].
  • Mechanistic Limitations: Fungistatic agents permit residual arthroconidia survival, while biofilm formation in onychomycosis reduces drug penetration [3].

(+)-Luliconazole addresses these gaps through:

  • Short-Duration Dosing: Clinical trials confirm mycologic cure in 93.2% of tinea cruris/corporis with 7-day once-daily application, overcoming adherence barriers [5] [9].
  • Resistance Mitigation: Retains potency against terbinafine-resistant T. indotineae (MIC ≤0.002 μg/mL) due to its distinct binding to CYP51’s heme cofactor [3] [6].
  • Expanded Spectrum: Demonstrated in vitro efficacy against Aspergillus fumigatus and Malassezia furfur, pathogens implicated in opportunistic cutaneous infections [2] [5].
Table 3: Global Dermatophyte Resistance Patterns and (+)-Luliconazole ImplicationsRegionDominant StrainResistance Concerns(+)-Luliconazole Advantage
North AmericaT. rubrum (75%)Emerging fluconazole resistanceFungicidal at nanomolar concentrations [3] [5]
IndiaT. indotineae (60%)Terbinafine resistance >80%Maintains MIC₉₀ <0.002 μg/mL [3]
EuropeT. tonsurans (30%)Griseofulvin treatment failuresEnhanced nail plate penetration [3] [5]

Properties

CAS Number

256424-63-2

Product Name

Luliconazole, (+)-

IUPAC Name

(2E)-2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

Molecular Formula

C14H9Cl2N3S2

Molecular Weight

354.267

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m1/s1

InChI Key

YTAOBBFIOAEMLL-MNWMYKRDSA-N

SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Luliconazole, (+)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.